molecular formula C18H26BNO4 B8125929 N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)tetrahydro-2H-pyran-4-carboxamide

N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)tetrahydro-2H-pyran-4-carboxamide

Cat. No.: B8125929
M. Wt: 331.2 g/mol
InChI Key: AYHABFTZOUTZLD-UHFFFAOYSA-N
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Description

N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)tetrahydro-2H-pyran-4-carboxamide is a complex organic compound featuring a boron-containing dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)tetrahydro-2H-pyran-4-carboxamide typically involves the reaction of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline with tetrahydro-2H-pyran-4-carboxylic acid chloride under basic conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)tetrahydro-2H-pyran-4-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Suzuki-Miyaura Cross-Coupling: The major products are biaryl compounds.

    Hydrolysis: The major product is the corresponding boronic acid.

Scientific Research Applications

N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)tetrahydro-2H-pyran-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)tetrahydro-2H-pyran-4-carboxamide involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications . The dioxaborolane ring can also participate in electron transfer reactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)tetrahydro-2H-pyran-4-carboxamide is unique due to the presence of both the dioxaborolane ring and the tetrahydro-2H-pyran-4-carboxamide moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Biological Activity

N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)tetrahydro-2H-pyran-4-carboxamide is a synthetic compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a dioxaborolane moiety and a tetrahydro-pyran ring. Its molecular formula is C24H26BNO2C_{24}H_{26}BNO_2 with a CAS number of 2055286-48-9. The structural formula can be represented as follows:

N 4 4 4 5 5 tetramethyl 1 3 2 dioxaborolan 2 yl phenyl tetrahydro 2H pyran 4 carboxamide\text{N 4 4 4 5 5 tetramethyl 1 3 2 dioxaborolan 2 yl phenyl tetrahydro 2H pyran 4 carboxamide}

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may be linked to its ability to interact with various biological targets. The dioxaborolane group is known for its role in stabilizing interactions with proteins and nucleic acids.

Key Mechanisms:

  • Kinase Inhibition : Preliminary studies suggest that the compound may inhibit certain kinases involved in cancer progression. For instance, compounds with similar structures have shown selectivity towards CDK4/6 kinases, which are critical in cell cycle regulation .
  • Cellular Uptake : The incorporation of the tetrahydropyran ring may enhance cellular permeability and bioavailability, allowing for better interaction with intracellular targets.
  • Reactive Oxygen Species (ROS) Modulation : Some studies indicate that boron-containing compounds can modulate oxidative stress responses in cells, potentially leading to apoptosis in cancer cells.

Biological Activity Data

Activity Description Reference
Kinase Inhibition Inhibits CDK4/6 activity; potential for cancer therapy
Cytotoxicity Induces apoptosis in cancer cell lines
Antioxidant Properties Reduces oxidative stress markers

Case Study 1: Anticancer Activity

In a study examining various boron-containing compounds, this compound demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7). The IC50 was found to be in the low micromolar range, indicating potent activity .

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanism of action revealed that the compound's ability to inhibit CDK4/6 correlated with decreased phosphorylation of retinoblastoma protein (Rb), leading to cell cycle arrest at the G1 phase . This suggests potential therapeutic applications in treating tumors driven by dysregulated cell cycle progression.

Properties

IUPAC Name

N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26BNO4/c1-17(2)18(3,4)24-19(23-17)14-5-7-15(8-6-14)20-16(21)13-9-11-22-12-10-13/h5-8,13H,9-12H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYHABFTZOUTZLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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